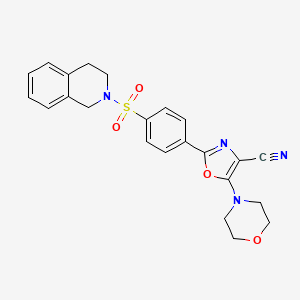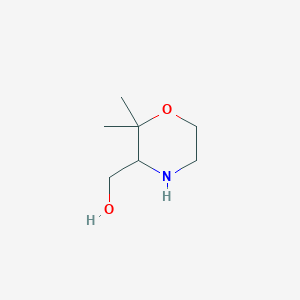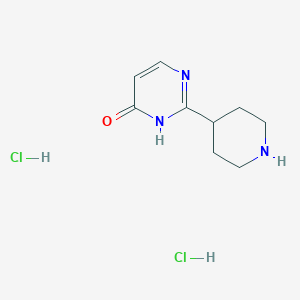
3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C27H32N4O2S and its molecular weight is 476.64. The purity is usually 95%.
BenchChem offers high-quality 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Multicomponent Synthesis Applications
- The compound under discussion is related to a family of heterocyclic compounds like octahydroquinazolines. These compounds have been synthesized through multicomponent interactions, demonstrating the potential for creating diverse chemical structures (Tonkikh, Strakovs, & Petrova, 2004).
Facile Synthesis of Derivatives
- Research on tetrahydropyrimido[4,5-b]-quinoline derivatives, synthesized through the interaction of cyclohexanone with other chemical entities, reveals the flexibility and potential of this chemical structure in synthesizing various derivatives with potential applications in different scientific domains (Elkholy & Morsy, 2006).
Pharmaceutical Research
- Studies on benzoxazinone arylpiperazine derivatives, which are structurally related to the compound , have shown significant binding affinity at certain receptors. This indicates potential applications in pharmaceutical research, particularly in understanding receptor interactions (Mokrosz et al., 1999).
Structural Analysis in Chemistry
- The structural analysis of compounds like enrofloxacin hydrochloride dihydrate, which share a quinoline ring system similar to our compound of interest, demonstrates the importance of these structures in the study of molecular conformations and interactions (Miranda-Calderón et al., 2014).
Synthesis and Structure Studies
- Research on the synthesis and structure of dihydrospiro(benzo[h]-triazolo[3,4-b]quinazoline) derivatives, related to our compound, highlights the scientific exploration of novel structures and their potential applications in various fields of chemistry (Markosyan et al., 2000).
Exploration of Inhibitory Activities
- Studies on desmethoxyquinazolines, similar in structure to the compound , have investigated their role in inhibiting certain enzymes, suggesting potential applications in drug discovery and biological studies (Rotili et al., 2014).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions such as condensation, cyclization, and oxidation.", "Starting Materials": [ "4-benzylpiperazine-1-carboxylic acid", "cyclohexanone", "thiourea", "ethyl chloroformate", "sodium hydroxide", "sodium borohydride", "acetic acid", "hydrogen peroxide", "sodium bicarbonate", "chloroacetyl chloride", "triethylamine", "dimethylformamide", "acetic anhydride", "sodium acetate", "acetic acid", "sodium nitrite", "hydrochloric acid", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium thiosulfate", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Condensation of 4-benzylpiperazine-1-carboxylic acid with cyclohexanone in the presence of thiourea to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexanone", "Reaction of 4-(4-benzylpiperazine-1-carbonyl)cyclohexanone with ethyl chloroformate and sodium hydroxide to form ethyl 4-(4-benzylpiperazine-1-carbonyl)cyclohexanecarboxylate", "Reduction of ethyl 4-(4-benzylpiperazine-1-carbonyl)cyclohexanecarboxylate with sodium borohydride in acetic acid to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexylmethanol", "Oxidation of 4-(4-benzylpiperazine-1-carbonyl)cyclohexylmethanol with hydrogen peroxide and sodium bicarbonate to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexylcarboxylic acid", "Reaction of 4-(4-benzylpiperazine-1-carbonyl)cyclohexylcarboxylic acid with chloroacetyl chloride and triethylamine in dimethylformamide to form 4-(4-benzylpiperazine-1-carbonyl)cyclohexyl-2-chloroacetate", "Cyclization of 4-(4-benzylpiperazine-1-carbonyl)cyclohexyl-2-chloroacetate with thiourea in the presence of sodium acetate and acetic acid to form 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "Conversion of 3-((4-(4-benzylpiperazine-1-carbonyl)cyclohexyl)methyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one to its hydrochloride salt by reaction with hydrochloric acid and precipitation with sodium sulfite", "Purification of the hydrochloride salt by recrystallization from water" ] } | |
CAS番号 |
689765-60-4 |
分子式 |
C27H32N4O2S |
分子量 |
476.64 |
IUPAC名 |
3-[[4-(4-benzylpiperazine-1-carbonyl)cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O2S/c32-25(30-16-14-29(15-17-30)18-20-6-2-1-3-7-20)22-12-10-21(11-13-22)19-31-26(33)23-8-4-5-9-24(23)28-27(31)34/h1-9,21-22H,10-19H2,(H,28,34) |
InChIキー |
LHFZBVYXOHYAHF-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)
![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)




![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)
![2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-mesitylacetamide](/img/structure/B2872067.png)
![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)
